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molecular formula C8H8FN B8705392 4-Ethenyl-2-fluoroaniline CAS No. 824937-70-4

4-Ethenyl-2-fluoroaniline

Cat. No. B8705392
M. Wt: 137.15 g/mol
InChI Key: GOPOEKKCLSWSRT-UHFFFAOYSA-N
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Patent
US08642657B2

Procedure details

As depicted in above Scheme 20, 2-fluoro-4-iodoaniline is reacted with tertakis(triphenylphosphine)palladium and tributylvinyltin in the presence with catalitically amount of 2,6-di-tert-butyl-4-methylphenol to obtain 2-fluoro-4-vinylaniline (21-1). The resulting compound is reacted with sulfonylating agent such as methane sulfonyl chloride in the presence of pyridine solvent to produce N-(2-fluoro-4-vinylphenyl)methanesulfoneamide (20-2) and oxidized with oxidizing agent e.g., osmium tetroxide and sodium periodate in the presence of acetone-water mixture solvent to aldehyde intermediate (20-3). The aldehyde compound is reacted with Grignard reagent to obtain alcohol intermediate (2-4 to 20-7) and further reacted with DPPA (diphenylphosphorylazide) and DBU (1,8-diazabicyclo[5,4,0]undec-7-ene) in the presence with toluene solvent to produce azide compound (20-8 to 20-11). The azide intermediate is finally reduced with reducing agent such as Pd/C to produce purposed amine derivative (13-11 t 13-13) selectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tertakis(triphenylphosphine)palladium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7](I)[CH:6]=[CH:5][C:3]=1[NH2:4].[CH2:10](C([Sn])=C(CCCC)CCCC)[CH2:11]CC.C(C1C=C(C)C=C(C(C)(C)C)C=1O)(C)(C)C>>[F:1][C:2]1[CH:8]=[C:7]([CH:10]=[CH2:11])[CH:6]=[CH:5][C:3]=1[NH2:4] |^1:11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)I
Step Two
Name
tertakis(triphenylphosphine)palladium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C(=C(CCCC)CCCC)[Sn]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(N)C=CC(=C1)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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